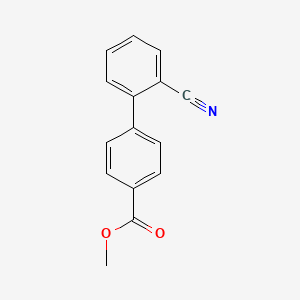

Methyl 4-(2-cyanophenyl)benzoate

概要

説明

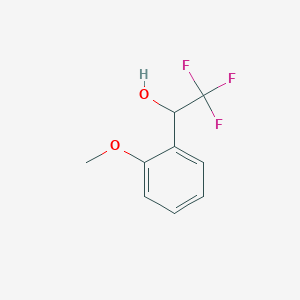

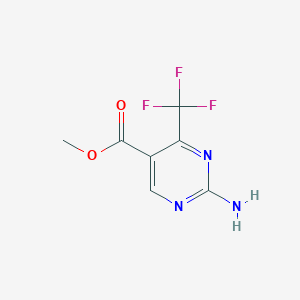

“Methyl 4-(2-cyanophenyl)benzoate” is an ester . It has a molecular formula of C15H11NO2 . It is also known as “Methyl 4-(cyanoacetyl)benzoate” and is used in chemical synthesis .

Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In one study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-cyanophenyl)benzoate” can be analyzed using X-ray diffraction (XRD) study . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived by using density functional theory (DFT) methods .Chemical Reactions Analysis

Esters, including “Methyl 4-(2-cyanophenyl)benzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Physical And Chemical Properties Analysis

“Methyl 4-(2-cyanophenyl)benzoate” has a molecular weight of 203.19 . Its various physical properties such as density, refractive index, melting point, and boiling point have been reported .科学的研究の応用

Liquid Crystals

- Field : Material Science

- Application : Phenyl benzoate derivatives, including “Methyl 4-(2-cyanophenyl)benzoate”, are used in the creation of liquid crystals . These compounds are of interest due to their low phase transition temperatures, broad range of mesophase existence, tunability of dielectric and electrooptical properties, relatively low viscosity, and a number of other characteristics .

- Method : The synthesis of these compounds often involves the use of N,N’-dicyclohexylcarbodiimide as an effective dehydrating agent, and 4-dimethylamino-pyridine as a catalyst .

- Results : The use of these compounds has expanded the conventional and identified new areas of their possible practical use .

Esterification Catalyst

- Field : Organic Chemistry

- Application : Methyl benzoate compounds, including “Methyl 4-(2-cyanophenyl)benzoate”, are prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds are mainly used in scents and as solvents .

- Results : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

Hydrogenation Catalyst

- Field : Chemical Engineering

- Application : Methyl benzoate is used in the catalytic hydrogenation process to produce benzyl aldehyde .

- Method : The process is carried out at 360 °C, atmospheric pressure, a hydrogen to methyl benzoate molar ratio of 40:1, and a Gas Hourly Space Velocity (GHSV) of 800 h−1 .

- Results : This research underscores the potential for optimizing catalysts to enhance the efficiency and sustainability of benzaldehyde synthesis .

Perfumery

- Field : Cosmetics and Perfumery

- Application : Methyl benzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .

- Method : It is often used in the formulation of various cosmetic and personal care products due to its aromatic properties .

- Results : The use of methyl benzoate in perfumery contributes to the creation of a variety of fragrances, enhancing the sensory experience of the products .

Pesticide

- Field : Agriculture

- Application : Methyl benzoate also finds use as a pesticide used to attract insects such as orchid bees .

- Method : It is often used in traps as an attractant to lure and capture these insects for study .

- Results : This application helps in the study and control of these insects, contributing to the maintenance of ecological balance .

Solvent

- Field : Industrial Chemistry

- Application : Methyl benzoate compounds are mainly used as solvents . For example, it acts as a solvent in resin rubber .

- Method : It is used in various industrial processes where it helps in the dissolution of other substances .

- Results : Its use as a solvent contributes to the efficiency of various industrial processes .

Bioactive Precursor

- Field : Organic Synthesis

- Application : Methyl-2-formyl benzoate, which is similar to “Methyl 4-(2-cyanophenyl)benzoate”, is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .

- Method : It is an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction .

- Results : This compound is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Photoactive Compound

- Field : Material Science

- Application : A novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is similar to “Methyl 4-(2-cyanophenyl)benzoate”, is used in the creation of photoactive materials .

- Method : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Results : The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFCQLEIZCGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362685 | |

| Record name | Methyl 4-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-cyanophenyl)benzoate | |

CAS RN |

89900-98-1 | |

| Record name | Methyl 4-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)

![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)